Cas no 14002-33-6 (3-(3-hydroxypropyl)aminopropan-1-ol)

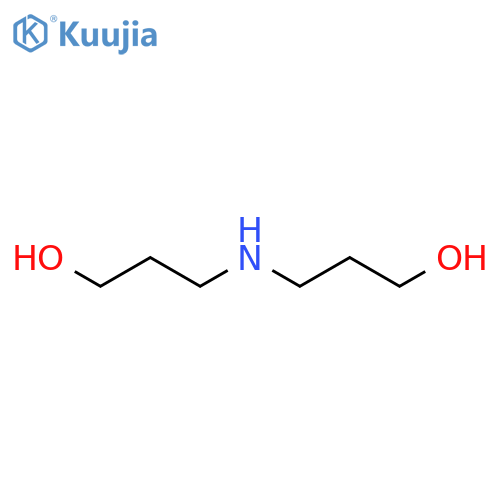

14002-33-6 structure

商品名:3-(3-hydroxypropyl)aminopropan-1-ol

3-(3-hydroxypropyl)aminopropan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(3-Hydroxypropylamino)propan-1-ol

- 1-Propanol,3,3'-iminobis-

- 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL

- 3,3'-Azanediylbis(propan-1-ol)

- 3,3'-azanediyldipropan-1-ol

- bis-(3-hydroxypropyl)amine

- Dipropanolamin

- 1,7-dihydroxy-4-azaheptane

- 2-Propyn-1-amine, N-2-propynyl-

- 4-azahepta-1,6-diyne

- 4-azaheptane-1,7-diol

- AG-G-69071

- bis(3-hydroxypropyl)amine

- BRN 1735854

- di(2-propynyl)amine

- DI-2-PROPYNYLAMINE

- dipropanolamine

- dipropargyl amine

- EINECS 230-036-4

- N,N-di(2-propynyl)amin

- N,N-dipropargylamine

- N-2-Propynyl-2-propyn-1-amine

- Di(3-hydroxylpropyl)amine

- 3'-azanediyldipropan-1-ol

- 3,3'-Iminobis(1-propanol)

- 3-(3-Hydroxy-Propyla

- Propanol, iminobis-

- Tallow di(hydroxypropyl)amine

- 3,3'-Iminodi-1-propanol

- Propanol, iminobis-, N-tallow alkyl derivs.

- di-(3-hydroxypropyl) amine

- Jsp002386

- CXMYWOCYTPKBPP-UHFFFAOYSA-N

- 3,3'-A

- 3-(3-hydroxypropyl)aminopropan-1-ol

- AC-515

- 3-[(3-hydroxypropyl)amino]propan-1-ol

- AKOS009030989

- AMY202100020

- EINECS 286-662-3

- 68333-85-7

- 3,3'-Azanediyldi(propan-1-ol)

- 3-(3-hydroxypropylamino)-propan-1-ol

- MFCD00046013

- EINECS 269-796-7

- EN300-141457

- AS-19774

- 14002-33-6

- CS-0186731

- FT-0601642

- Z104684334

- SY111461

- 1-Propanol,3,3'-(methylimino)bis-

- A807612

- DTXSID40930695

- O10901

- SCHEMBL48646

- SELENIUMBROMIDE

- DB-005256

-

- MDL: MFCD00046013

- インチ: 1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2

- InChIKey: CXMYWOCYTPKBPP-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])O[H]

計算された属性

- せいみつぶんしりょう: 133.110278721g/mol

- どういたいしつりょう: 133.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 6

- 複雑さ: 44.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.013±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 185-188 ºC (30-31 Torr)

- フラッシュポイント: 129.7±13.7 ºC,

- ようかいど: 極めて溶解しやすい(1000 g/l)(25ºC)、

- PSA: 52.49000

- LogP: -0.26830

- じょうきあつ: No data available

3-(3-hydroxypropyl)aminopropan-1-ol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature(BD79752)

3-(3-hydroxypropyl)aminopropan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141457-10.0g |

3-[(3-hydroxypropyl)amino]propan-1-ol |

14002-33-6 | 95% | 10.0g |

$374.0 | 2023-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY494-5g |

3-(3-hydroxypropyl)aminopropan-1-ol |

14002-33-6 | 95+% | 5g |

3175.0CNY | 2021-07-12 | |

| abcr | AB470241-10g |

3-(3-Hydroxypropylamino)propan-1-ol, 90%; . |

14002-33-6 | 90% | 10g |

€1010.30 | 2024-08-03 | |

| Fluorochem | 221655-1g |

3-(3-Hydroxypropylamino)propan-1-ol |

14002-33-6 | 90% | 1g |

£77.00 | 2022-02-28 | |

| Chemenu | CM249262-1g |

3,3'-Azanediylbis(propan-1-ol) |

14002-33-6 | 95% | 1g |

$*** | 2023-03-30 | |

| Advanced ChemBlocks | F-4132-10G |

3-(3-Hydroxy-propylamino)-propan-1-ol |

14002-33-6 | 96% | 10G |

$375 | 2023-04-13 | |

| Enamine | EN300-141457-250mg |

3-[(3-hydroxypropyl)amino]propan-1-ol |

14002-33-6 | 95.0% | 250mg |

$39.0 | 2023-09-30 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H302815-5g |

3-(3-hydroxypropyl)aminopropan-1-ol |

14002-33-6 | 97% | 5g |

¥2696.90 | 2023-09-02 | |

| abcr | AB470241-1g |

3-(3-Hydroxypropylamino)propan-1-ol, 90%; . |

14002-33-6 | 90% | 1g |

€211.90 | 2024-08-03 | |

| eNovation Chemicals LLC | Y0978217-25g |

3,3'-Azanediylbis(propan-1-ol) |

14002-33-6 | 95% | 25g |

$550 | 2024-08-02 |

3-(3-hydroxypropyl)aminopropan-1-ol 関連文献

-

Jay J. Dunsford,Ewan R. Clark,Michael J. Ingleson Dalton Trans. 2015 44 20577

14002-33-6 (3-(3-hydroxypropyl)aminopropan-1-ol) 関連製品

- 42055-16-3(3-(Ethylamino)-1-Propanol)

- 42055-15-2(3-(Methylamino)propan-1-ol)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14002-33-6)3-(3-hydroxypropyl)aminopropan-1-ol

清らかである:99%

はかる:25g

価格 ($):328.0